2-Hexyl-1,3,6,2-dioxazaborocane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexyl-1,3,6,2-dioxazaborocane can be synthesized through the reaction of boronic acids with dialkanolamines . The typical synthetic route involves the treatment of aryl- or methylboronic acids with dialkanolamines under controlled conditions. For example, the reaction of methylboronic acid with dialkanolamines in the presence of a suitable solvent and catalyst can yield this compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form boronic esters.
Reduction: Reduction reactions can convert the compound into different boron-containing derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include boronic esters, reduced boron derivatives, and substituted boron compounds .
Scientific Research Applications
2-Hexyl-1,3,6,2-dioxazaborocane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hexyl-1,3,6,2-dioxazaborocane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile reagent in chemical reactions . The pathways involved include the formation of boron-nitrogen and boron-oxygen bonds, which are crucial for its reactivity and applications .
Comparison with Similar Compounds
Similar Compounds
2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione: Another boron-containing heterocyclic compound with similar reactivity.
2-Phenyl-1,3,2-dioxaborolane: A related compound used in similar applications, particularly in organic synthesis.
Uniqueness
2-Hexyl-1,3,6,2-dioxazaborocane is unique due to its hexyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where longer alkyl chains are beneficial, such as in materials science and certain biological applications .
Properties
IUPAC Name |
2-hexyl-1,3,6,2-dioxazaborocane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22BNO2/c1-2-3-4-5-6-11-13-9-7-12-8-10-14-11/h12H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDFIELIQQRDBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716968 | |
Record name | 2-Hexyl-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96472-47-8 | |
Record name | 2-Hexyl-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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